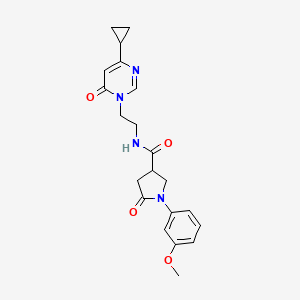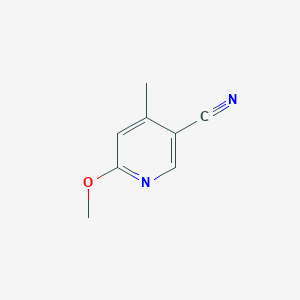
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrimidine ring, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 4-cyclopropyl-6-oxopyrimidine, the pyrimidine ring can be synthesized through cyclization reactions involving appropriate reagents and catalysts.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, using reagents like ethyl halides under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization of suitable amino acid derivatives or through reductive amination reactions.
Coupling Reactions: The final step involves coupling the pyrimidine and pyrrolidine intermediates with the methoxyphenyl group, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly selective catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced chromatographic methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological processes.
Industrial Applications: Potential use in the synthesis of complex organic molecules or as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it could modulate receptor activity by binding to receptor sites and altering signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the methoxy group on the phenyl ring.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may enhance its binding affinity and specificity for certain biological targets, making it a unique and potentially more effective compound compared to its analogs.
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-29-17-4-2-3-16(10-17)25-12-15(9-20(25)27)21(28)22-7-8-24-13-23-18(11-19(24)26)14-5-6-14/h2-4,10-11,13-15H,5-9,12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCIUFUIYMMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2666773.png)

![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/new.no-structure.jpg)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxolane-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2666781.png)

![3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2666783.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2666786.png)



![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)

